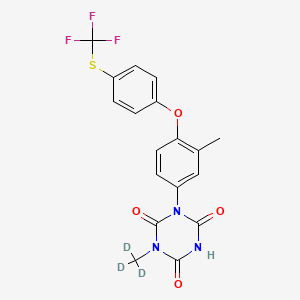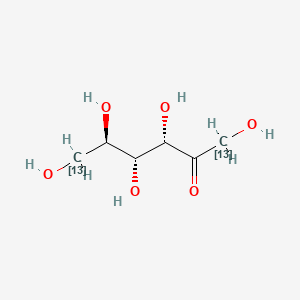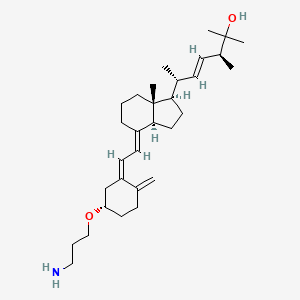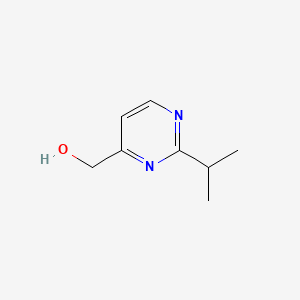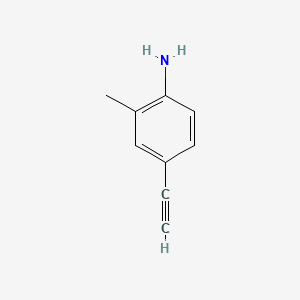
rac Penbutolol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Penbutolol-d9: is a deuterium-labeled analogue of Penbutolol, a non-selective beta-adrenergic antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of beta-blockers. The deuterium labeling helps in tracing the compound during various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Penbutolol-d9 involves the incorporation of deuterium atoms into the Penbutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: rac Penbutolol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
rac Penbutolol-d9 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of beta-blockers.
Biology: Helps in understanding the interaction of beta-blockers with biological systems.
Medicine: Used in the development of new beta-blockers with improved pharmacokinetic profiles.
Industry: Employed in the quality control and validation of beta-blocker formulations
Mechanism of Action
rac Penbutolol-d9 acts on the beta-1 adrenergic receptors in both the heart and the kidney. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate to cyclic adenosine monophosphate. This process ultimately results in various physiological effects, including the regulation of heart rate and blood pressure .
Comparison with Similar Compounds
Penbutolol: The non-deuterated form of rac Penbutolol-d9.
Propranolol: Another non-selective beta-adrenergic antagonist.
Atenolol: A selective beta-1 adrenergic antagonist.
Comparison: this compound is unique due to its deuterium labeling, which allows for more precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts .
Properties
CAS No. |
1346747-40-7 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
300.49 |
IUPAC Name |
1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
KQXKVJAGOJTNJS-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |
Synonyms |
1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; 1-(tert-Butylamino-d9)-3-(o-cyclopentylphenoxy)-2-propanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


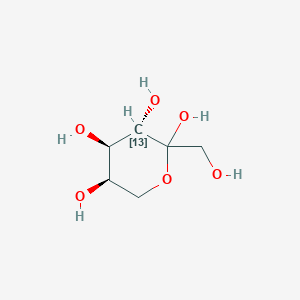
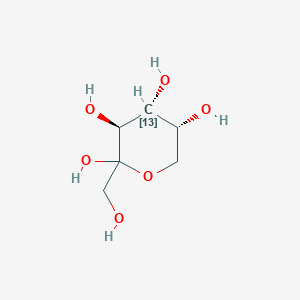
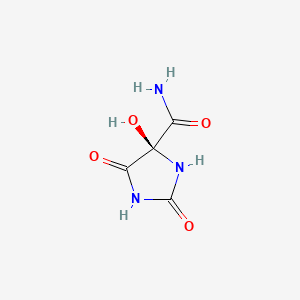
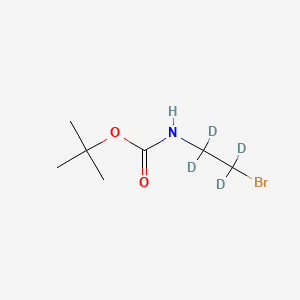
![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)
